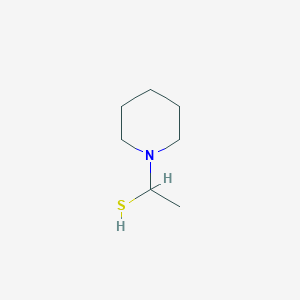

Piperidinoethanethiol

Description

Piperidinoethanethiol (C₇H₁₅NS) is a sulfur-containing organic compound characterized by a piperidine ring (a six-membered amine heterocycle) attached to an ethanethiol group (-CH₂-CH₂-SH). This structure imparts dual functionality: the thiol (-SH) group provides nucleophilic reactivity, while the piperidine moiety contributes basicity and lipophilicity. The compound is primarily utilized in organic synthesis as a ligand for metal coordination and as a building block for pharmaceuticals or agrochemicals. Its applications stem from its ability to act as a reducing agent, stabilize reactive intermediates, and participate in thiol-ene "click" reactions.

Properties

Molecular Formula |

C7H15NS |

|---|---|

Molecular Weight |

145.27 g/mol |

IUPAC Name |

1-piperidin-1-ylethanethiol |

InChI |

InChI=1S/C7H15NS/c1-7(9)8-5-3-2-4-6-8/h7,9H,2-6H2,1H3 |

InChI Key |

XLYYTNVOZDARLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(N1CCCCC1)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidinoethanethiol can be synthesized through several methods. One common approach involves the reaction of piperidine with 2-chloroethanethiol under basic conditions. The reaction typically proceeds as follows: [ \text{Piperidine} + \text{2-Chloroethanethiol} \rightarrow \text{this compound} + \text{Hydrochloric Acid} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Piperidinoethanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form piperidinoethane.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Alkyl halides or other electrophiles.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Piperidinoethane.

Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Piperidinoethanethiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of piperidinoethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and other biomolecules, potentially altering their function. The piperidine ring may also interact with receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Ethanethiol (CH₃CH₂SH): A simple aliphatic thiol lacking the piperidine group. It is volatile, highly flammable, and notorious for its pungent odor .

- 2-Mercaptoethanol (HO-CH₂-CH₂-SH): Contains a hydroxyl group adjacent to the thiol, enhancing polarity and water solubility.

- Cysteamine (NH₂-CH₂-CH₂-SH) : Features a primary amine group, enabling participation in disulfide bond formation and redox biology.

Physicochemical Properties

Reactivity and Stability

- Nucleophilicity: this compound’s thiol group is less nucleophilic than Ethanethiol due to steric hindrance from the piperidine ring. This reduces its efficacy in SN2 reactions compared to smaller thiols.

- Oxidative Stability: The bulky piperidine group may shield the thiol from oxidation, granting this compound greater stability than 2-mercaptoethanol or cysteamine, which readily form disulfides.

Analytical Methods

Analytical techniques for thiol-containing compounds, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), as referenced in pharmacopeial standards for related impurities (e.g., USP methods for Drospirenone analogs) , are applicable to this compound. These methods prioritize detection of sulfhydryl reactivity and amine stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.